5-methyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-1,2-oxazole-3-carboxamide 5-methyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-1,2-oxazole-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 1351586-80-5
VCID: VC4333969
InChI: InChI=1S/C14H13F3N2O3/c1-9-7-11(19-22-9)12(20)18-8-13(21,14(15,16)17)10-5-3-2-4-6-10/h2-7,21H,8H2,1H3,(H,18,20)
SMILES: CC1=CC(=NO1)C(=O)NCC(C2=CC=CC=C2)(C(F)(F)F)O
Molecular Formula: C14H13F3N2O3
Molecular Weight: 314.264

5-methyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-1,2-oxazole-3-carboxamide

CAS No.: 1351586-80-5

Cat. No.: VC4333969

Molecular Formula: C14H13F3N2O3

Molecular Weight: 314.264

* For research use only. Not for human or veterinary use.

5-methyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-1,2-oxazole-3-carboxamide - 1351586-80-5

Specification

CAS No. 1351586-80-5
Molecular Formula C14H13F3N2O3
Molecular Weight 314.264
IUPAC Name 5-methyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-1,2-oxazole-3-carboxamide
Standard InChI InChI=1S/C14H13F3N2O3/c1-9-7-11(19-22-9)12(20)18-8-13(21,14(15,16)17)10-5-3-2-4-6-10/h2-7,21H,8H2,1H3,(H,18,20)
Standard InChI Key UQPBZLIUXGWGDM-UHFFFAOYSA-N
SMILES CC1=CC(=NO1)C(=O)NCC(C2=CC=CC=C2)(C(F)(F)F)O

Introduction

Structural and Molecular Characterization

The compound belongs to the oxazole-carboxamide family, featuring a 1,2-oxazole core substituted with a methyl group at position 5 and a carboxamide side chain at position 3. The side chain incorporates a trifluoromethyl (CF₃)-bearing tertiary alcohol unit and a phenyl group, contributing to its stereoelectronic complexity.

Molecular Properties

  • Molecular Formula: C₁₄H₁₃F₃N₂O₃

  • Molecular Weight: 314.264 g/mol

  • IUPAC Name: 5-Methyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-1,2-oxazole-3-carboxamide

  • Key Functional Groups:

    • 1,2-Oxazole ring (aromatic heterocycle)

    • Trifluoromethyl (CF₃) group

    • Tertiary alcohol (–C(OH)(CF₃)Ph)

    • Carboxamide (–CONH–) linker

The CF₃ group enhances metabolic stability and lipophilicity, while the tertiary alcohol and phenyl groups introduce steric bulk, potentially influencing receptor binding .

Table 1: Comparative Analysis with Structural Analogues

CompoundCore StructureSubstituentsMolecular WeightKey Features
Target Compound1,2-Oxazole–CONH–CH₂C(OH)(CF₃)Ph, –CH₃314.264High lipophilicity (CF₃)
3a (from )Oxazole–C(OH)(CF₃)Ph~300 (estimated)Zn(OTf)₂-catalyzed synthesis
Compound 8 (from )Imidazo[2,1-b]oxazole–CF₃, –Ph~425Acetic anhydride cyclization
Anesthetic analogue (from )Propionamide–C(OH)(CF₃)Ph~250MAC reduction activity

Synthetic Strategies

While explicit protocols for this compound remain undisclosed, its synthesis likely follows established routes for trifluoromethylated oxazole-carboxamides.

Proposed Synthetic Pathway

  • Oxazole Core Formation:

    • Cyclization of N-propargylamides with trifluoropyruvates via Zn(OTf)₂-catalyzed tandem cycloisomerization/hydroxyalkylation .

    • Example: Reaction of 5-methyl-1,2-oxazole-3-carboxylic acid derivatives with propargylamine intermediates.

  • Side Chain Introduction:

    • Coupling of the oxazole-3-carboxylic acid with 3,3,3-trifluoro-2-hydroxy-2-phenylpropylamine via carbodiimide-mediated amidation.

  • Purification:

    • Column chromatography or recrystallization to isolate the final product .

Critical Reaction Parameters

  • Catalyst: Zn(OTf)₂ (15 mol%) optimal for cyclization .

  • Solvent: 1,2-Dichloroethane (DCE) at 70°C for 12 hours .

  • Yield: Estimated 50–70% based on analogous syntheses .

Physicochemical and Pharmacological Profiles

Physicochemical Properties

  • Lipophilicity: LogP ≈ 2.5 (predicted), driven by CF₃ and phenyl groups .

  • Aqueous Solubility: Low (<1 mg/mL), necessitating formulation enhancements.

  • Stereochemistry: The tertiary alcohol introduces a chiral center, though racemic mixtures are typical in initial syntheses .

Biological Activity

While direct data are unavailable, structurally related compounds exhibit:

  • Anticonvulsant Effects: Analogues with CF₃–Ph–OH motifs show potency in maximal electroshock (MES) models (ED₅₀: 10–30 mg/kg) .

  • Anesthetic Adjuvancy: Trifluoro-hydroxypropionamides reduce the minimum alveolar concentration (MAC) of isoflurane by 40–60% at 10 mg/kg .

  • Metabolic Stability: CF₃ groups resist oxidative degradation, prolonging half-life .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator